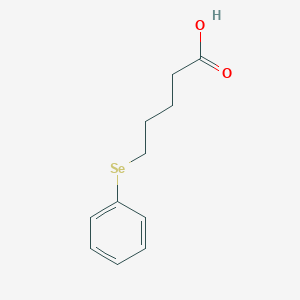
5-(Phenylselanyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Phenylselanyl)pentanoic acid is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a pentanoic acid backbone
Vorbereitungsmethoden
5-(Phenylselanyl)pentanoic acid can be synthesized through a multi-step process. One common method involves the reduction of diphenyl diselenide using sodium borohydride in ethanol to form a selenate intermediate. This intermediate then reacts with the ethyl ester of 5-chloropentenoic acid to yield this compound .
Analyse Chemischer Reaktionen
5-(Phenylselanyl)pentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound reacts with one-electron oxidants, such as the hydroxyl radical, leading to the formation of transient absorptions. These reactions can result in the formation of dimer species featuring two-centre-three-electron bonds or monomer radical cations . Common reagents used in these reactions include dibromide radical and carbonate radical anion .
Wissenschaftliche Forschungsanwendungen
5-(Phenylselanyl)pentanoic acid has been studied for its radical scavenging abilities, particularly towards hydroxyl radicals. This property makes it a potential candidate for applications in antioxidant research. Additionally, the compound’s unique redox properties and its ability to form stable radical species have led to its investigation in various fields, including materials science and pharmaceutical research .
Wirkmechanismus
The mechanism of action of 5-(Phenylselanyl)pentanoic acid involves its interaction with one-electron oxidants, leading to the formation of transient radical species. These radicals can further react to form dimer species or monomer radical cations. The compound’s ability to scavenge free radicals is attributed to its redox properties and the stability of the formed radical species .
Vergleich Mit ähnlichen Verbindungen
5-(Phenylselanyl)pentanoic acid can be compared to other organoselenium compounds, such as 5-(benzylselanyl)pentanoic acid. While both compounds exhibit radical scavenging abilities, 5-(benzylselanyl)pentanoic acid has been found to be a more potent free radical scavenger than this compound
Eigenschaften
CAS-Nummer |
66241-82-5 |
|---|---|
Molekularformel |
C11H14O2Se |
Molekulargewicht |
257.20 g/mol |
IUPAC-Name |
5-phenylselanylpentanoic acid |
InChI |
InChI=1S/C11H14O2Se/c12-11(13)8-4-5-9-14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,13) |
InChI-Schlüssel |
BIZPKDVAQFSGCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


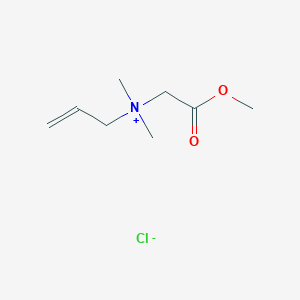


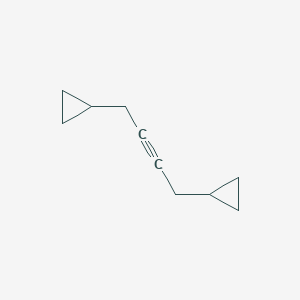

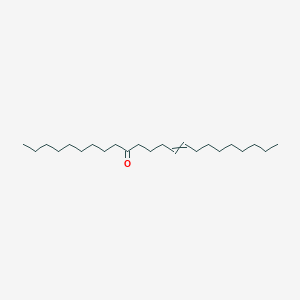
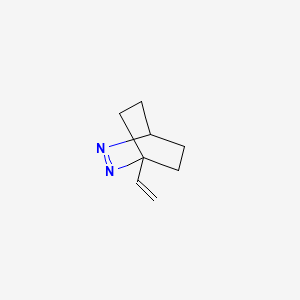

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt](/img/structure/B14460738.png)
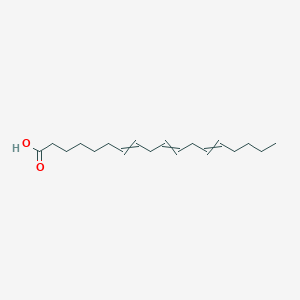


![9,10-Dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B14460758.png)

